![molecular formula C7H7FN2O4S B180015 N-(2-fluoro-5-nitrophenyl)methanesulfonamide CAS No. 123343-99-7](/img/structure/B180015.png)
N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Overview
Description
“N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.21 . It contains a sulfonamide group and a nitro-functionalized phenyl group.
Molecular Structure Analysis
The InChI code for “N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is 1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
“N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is a solid substance with a melting point of 163 - 165°C .Scientific Research Applications
Fragmentation Patterns and Reaction Mechanisms : A study explored the fragmentation patterns upon electron ionization of N-(2-nitrophenyl)-methanesulfonamide and its derivatives. It was observed that these compounds undergo rearrangement reactions, with N-(2-nitrophenyl)-methanesulfonamide forming a benzofurazane radical cation. This highlights its potential application in studying molecular ion behaviors and "ortho-effect" based reaction mechanisms (Danikiewicz, 1997).
Organocatalysis and Medicinal Applications : Research on asymmetric conjugate addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to chalcones, catalyzed by binaphthyl-derived organocatalysts, indicates its importance in the development of chiral organofluorine compounds. These compounds are significant in biochemical, medicinal applications, and material science (Moon & Kim, 2012).
Enantioselective Additions in Organic Chemistry : The highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, produces fluorinated derivatives. This has implications in organic synthesis, particularly in the creation of specific stereochemical configurations in molecules (Kamlar et al., 2010).
Spectroscopic Studies for Structural Analysis : Structural and spectroscopic studies of complexes involving nitrophenyl[bis(ethylsulfonyl)]methane derivatives, including the analysis of hydrogen bonding and FT-IR spectra, provide insights into the molecular interactions and structures of these compounds (Binkowska et al., 2001).
Radiosynthesis for Imaging Aromatase Expression : In the field of medical imaging, specifically positron emission tomography (PET), carbon-11-labeled nimesulide analogs have been synthesized. These tracers, including N-[11C]methyl-N-(2-benzyloxy-4-nitrophenyl)methanesulfonamide, are potential PET selective aromatase expression regulator (SAER) radiotracers for imaging aromatase expression in breast cancer (Wang et al., 2010).
Pharmacological Applications in Anti-inflammatory Agents : Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is studied for its pharmacological properties, specifically as an anti-inflammatory analgesic agent. Its electrochemical behavior, as studied through voltammetry, informs its mode of action and potential applications in pharmaceutical formulations (Álvarez-Lueje et al., 1997).
Safety and Hazards
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKPLLNAQEMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403042 | |
Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
CAS RN |
123343-99-7 | |
Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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